molecular formula C22H19N3O B5226335 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-phthalazinamine

4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-phthalazinamine

Cat. No.: B5226335
M. Wt: 341.4 g/mol
InChI Key: PNTZHVWXFBKTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer is a complex disease that arises from the uncontrolled growth and division of abnormal cells in the body. Despite the advances in cancer treatment, it remains a major cause of morbidity and mortality worldwide. Therefore, there is a need for the development of new and effective therapies for cancer treatment. PHT-427 is one such compound that has shown potential in the treatment of cancer.

Mechanism of Action

PHT-427 inhibits the activity of AKT by binding to its PH domain. The PH domain is responsible for the recruitment of AKT to the plasma membrane, where it is activated by phosphorylation. By binding to the PH domain, PHT-427 prevents the recruitment of AKT to the plasma membrane, thereby inhibiting its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
PHT-427 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). PHT-427 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of PHT-427 is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of PHT-427 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of PHT-427. One area of research is the development of more potent and selective AKT inhibitors. Another area of research is the investigation of the synergistic effects of PHT-427 with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of PHT-427 is an area of active research. Overall, PHT-427 holds great promise as a potential therapy for cancer, and further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

PHT-427 is synthesized by the reaction of 4-(4-methoxyphenyl)-1-phthalazinamine with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired product in high purity.

Scientific Research Applications

PHT-427 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. PHT-427 works by inhibiting the activity of AKT, a protein that is involved in the regulation of cell growth and survival. By inhibiting AKT, PHT-427 induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(2-methylphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-7-3-6-10-20(15)23-22-19-9-5-4-8-18(19)21(24-25-22)16-11-13-17(26-2)14-12-16/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTZHVWXFBKTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.